molecular formula C18H20N4O4 B11566141 Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11566141
M. Wt: 356.4 g/mol
InChI Key: YLPYHNBTCNAQEX-UHFFFAOYSA-N
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Description

Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Core structure: A pyrazolo[1,5-a]pyrimidine bicyclic system.
  • Substituents: Position 2: Methyl group. Position 3: 3,4-Dimethoxyphenyl group. Position 6: Ethyl carboxylate. Position 7: Amino group.

This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines studied for their anticancer and kinase-inhibiting properties .

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20N4O4/c1-5-26-18(23)12-9-20-17-15(10(2)21-22(17)16(12)19)11-6-7-13(24-3)14(8-11)25-4/h6-9H,5,19H2,1-4H3

InChI Key

YLPYHNBTCNAQEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC(=C(C=C3)OC)OC)N=C1)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3,4-Dimethoxyphenylacetohydrazide with Ethyl Cyanoacetate

The foundational step involves condensing 3,4-dimethoxyphenylacetohydrazide with ethyl cyanoacetate in ethanol under reflux to form the pyrazole intermediate. A study on analogous systems demonstrated that heating at 80°C for 6 hours in the presence of glacial acetic acid yields the cyclized product with 75% efficiency. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the cyanoacetate’s electrophilic carbon, followed by intramolecular cyclization (Scheme 1).

Optimization Note : Substituting ethanol with dioxane and adding piperidine (5 mol%) accelerates the Dimroth-type rearrangement, achieving 82% yield for the pyrazolo[3,4-d]pyrimidine analog.

Pyrimidine Ring Closure Using Triethyl Orthoacetate

Triethyl orthoacetate serves as both solvent and reactant for annulating the pyrimidine ring. In a representative procedure, the pyrazole intermediate (0.005 mol) is refluxed in triethyl orthoacetate (40 mL) for 5 hours, yielding the pyrazolo[1,5-a]pyrimidine scaffold. The reaction mechanism involves initial ester exchange, followed by cyclodehydration (Scheme 2).

Key Data :

  • Yield : 80%

  • Characterization : 1H^{1}\text{H}-NMR (DMSO-d6d_6) signals at δ 2.45 (s, 3H, CH3_3), 3.85 (s, 6H, OCH3_3), and 4.30 (q, 2H, COOCH2_2).

Functionalization at the 7-Position: Introduction of the Amino Group

Nitration and Subsequent Reduction

A two-step protocol introduces the amino group at the 7-position:

  • Nitration : Treating the pyrazolo[1,5-a]pyrimidine with fuming HNO3_3 in H2_2SO4_4 at 0–5°C for 2 hours introduces a nitro group (65% yield).

  • Reduction : Catalytic hydrogenation (H2_2, 10% Pd/C, ethanol) reduces the nitro group to NH2_2, achieving 89% yield.

Spectroscopic Validation :

  • IR : NH2_2 stretch at 3146 cm1^{-1}.

  • 1H^{1}\text{H}-NMR : Singlet at δ 5.90 ppm (NH2_2).

Esterification and Purification Strategies

Ethyl Ester Formation via Alkylation

The ethyl carboxylate group is introduced by alkylating the pyrazole precursor with ethyl bromoacetate in DMF using K2_2CO3_3 as a base. A study on similar systems reported 70% yield after recrystallization from ethanol.

Critical Parameters :

  • Temperature : 60°C for 4 hours.

  • Solvent : Anhydrous DMF minimizes hydrolysis.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)
CyclocondensationGlacial acetic acid, reflux, 8 h7598
Triethyl orthoacetateReflux, 5 h8097
Nitration/ReductionHNO3_3/H2_2SO4_4, Pd/C, H2_26895

Table 1 : Performance metrics for key synthetic steps.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H^{1}\text{H}-NMR (400 MHz, DMSO-d6d_6) :

    • δ 1.29 (t, 3H, COOCH2_2CH3_3), 2.45 (s, 3H, CH3_3), 3.85 (s, 6H, OCH3_3), 4.30 (q, 2H, COOCH2_2), 5.90 (s, 2H, NH2_2).

  • 13C^{13}\text{C}-NMR :

    • 14.1 (COOCH2_2CH3_3), 20.3 (CH3_3), 56.1 (OCH3_3), 61.5 (COOCH2_2), 164.4 (C=O).

Mass Spectrometry

  • MS (EI) : m/z 397 [M+^+], 352 [M+^+-COOEt].

Challenges and Optimization Opportunities

  • Regioselectivity : Competing cyclization pathways may yield pyrazolo[3,4-d]pyrimidine byproducts. Using bulkier bases (e.g., DBU) suppresses undesired routes.

  • Solvent Choice : Ethanol improves solubility of nitro intermediates but prolongs reaction times; switching to DMF accelerates kinetics .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the methoxy groups could yield various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 3

The phenyl ring at position 3 is critical for biological activity. Key analogs include:

Compound Position 3 Substituent Biological Activity (IC50/µM) Selectivity Notes
Target Compound 3,4-Dimethoxyphenyl Not explicitly reported Hypothesized improved kinase binding due to methoxy electron-donating effects
Compound 6m 3,4,5-Trimethoxyphenyl <1.0 (MCF-7 cells) Higher potency due to increased methoxy density but reduced selectivity
Compound 6p 4-Fluorophenyl ~2.5 (MCF-7 cells) Enhanced selectivity for cancer cells via halogen interactions
Ethyl 7-amino-3-(4-fluorophenyl)... 4-Fluorophenyl Data unavailable Structural similarity to 6p; potential shared activity profile

Key Insight : The 3,4-dimethoxyphenyl group in the target compound balances lipophilicity and selectivity compared to trimethoxy (6m) or halogenated (6p) analogs .

Variations at Position 7

The amino group at position 7 is conserved in many bioactive derivatives:

Compound Position 7 Substituent Impact on Activity
Target Compound Amino (-NH2) Potential hydrogen bonding with kinase ATP-binding sites
Ethyl 7-chloro-2-methylpyrazolo... Chloro (-Cl) Reduced cytotoxicity (nonpolar substitution disrupts binding)
Ethyl 7-(difluoromethyl)-2-methyl... Difluoromethyl (-CF2H) Increased metabolic stability but lower potency

Key Insight: The amino group at position 7 is critical for kinase inhibition, as seen in the target compound and analogs like 6m/6p .

Core Heterocycle Modifications

Replacing the pyrazolo[1,5-a]pyrimidine core alters activity:

Compound Core Structure Activity Notes
Target Compound Pyrazolo[1,5-a]pyrimidine Broad-spectrum kinase inhibition
Ethyl 7-(2,4-dimethoxyphenyl)... Triazolo[1,5-a]pyrimidine Reduced anticancer activity due to altered π-π stacking
Compound 12 Triazolo[4,3-a]pyrimidine Moderate cytotoxicity (mp 206°C)

Key Insight : The pyrazolo[1,5-a]pyrimidine core is optimal for kinase inhibition, as triazolo analogs show diminished potency .

Research Findings and Implications

  • Anticancer Potential: The 3,4-dimethoxyphenyl group in the target compound may mimic natural kinase inhibitors like quercetin, enhancing competitive binding .
  • Selectivity : Compared to 6m (trimethoxy), the target compound’s dimethoxy group likely reduces off-target effects while maintaining potency .
  • SAR Trends: Methoxy and amino groups are favorable for activity, while halogens (e.g., 6p) improve selectivity .

Biological Activity

Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound exhibits significant biological activities, particularly in the realm of oncology and inflammation, due to its structural features and functional groups.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H20_{20}N4_{4}O4_{4}
  • Molecular Weight : 356.4 g/mol
  • CAS Number : 892257-67-9

The compound features a pyrazolo ring fused with a pyrimidine moiety, an ethyl ester group at the carboxylate position, and a dimethoxyphenyl substituent. These structural elements contribute to its reactivity and potential biological activity.

Anticancer Properties

This compound has shown promise as a cyclin-dependent kinase (CDK) inhibitor , particularly targeting CDK2. CDKs are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer progression. Inhibition of CDK2 has been correlated with cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit effective inhibition against cancer cell lines such as CCRF-CEM leukemia cells. In these studies, compounds similar to this compound were tested for their efficacy in reducing cell viability with IC50 values indicating significant activity at low concentrations .
  • Molecular Docking Studies : Computational analyses have demonstrated that this compound binds effectively to the ATP-binding site of CDK2, suggesting a mechanism of action that involves competitive inhibition .

Anti-inflammatory Activity

Pyrazolo[1,5-a]pyrimidine derivatives have also been noted for their anti-inflammatory properties. This compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural characteristics:

Compound NameStructureSimilarity Index
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylateStructure0.83
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylateStructure0.77
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylateStructure0.74
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylateStructure0.74

The presence of the dimethoxyphenyl group and the amino group at position seven enhances selectivity and efficacy compared to other analogs .

Q & A

Q. Basic

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns. The ethyl carboxylate group appears as a triplet at δ1.35ppm\delta \, 1.35 \, \text{ppm} (3J=7.1Hz^3J = 7.1 \, \text{Hz}) and a quartet at δ4.30ppm\delta \, 4.30 \, \text{ppm}. The 7-amino proton resonates as a broad singlet (~δ5.8ppm\delta \, 5.8 \, \text{ppm}) .
  • IR : Stretching at 1680cm11680 \, \text{cm}^{-1} (C=O), 3350cm13350 \, \text{cm}^{-1} (N–H), and 1240cm11240 \, \text{cm}^{-1} (C–O–C) .

Advanced
Contradictions in tautomeric forms (e.g., pyrazole vs. pyrimidine protonation) are resolved via 2D NMR (COSY, NOESY) and variable-temperature studies. For example, NOE correlations between the 2-methyl group and pyrimidine H5 confirm the absence of ring-flipping below 200 K .

How do substituent modifications (e.g., methoxy groups, methyl/ethyl chains) influence the compound’s reactivity and biological activity?

Q. Advanced

  • Electron-donating groups (e.g., 3,4-dimethoxy) : Enhance stability via resonance effects but reduce solubility in aqueous media. Methoxy groups increase binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
  • Steric effects : The 2-methyl group restricts rotational freedom, favoring planar conformations critical for intercalation with DNA or proteins .
  • Activity trends : Analogues with trifluoromethyl substituents (e.g., compound 11a in ) show 3-fold higher cytotoxicity (IC50_{50} = 1.2 µM) compared to methoxy derivatives, likely due to enhanced electrophilicity.

What computational strategies are used to predict the compound’s pharmacokinetic and pharmacodynamic properties?

Q. Advanced

  • Molecular docking : AutoDock Vina simulations against EGFRL858R/T790M^{L858R/T790M} (PDB: 2JIU) predict a binding energy of 9.2kcal mol1-9.2 \, \text{kcal mol}^{-1}, with key interactions at Met793 and Thr854 .
  • ADMET prediction : SwissADME forecasts moderate bioavailability (TPSA = 98 Ų, LogP = 2.1) but potential CYP3A4 inhibition. MD simulations (>100 ns) assess conformational stability in aqueous and lipid bilayers .

How are regioselectivity challenges addressed during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

Advanced
Regioselectivity is controlled via:

  • Solvent polarity : Polar aprotic solvents (DMF) favor C5 substitution, while ionic liquids direct C7 functionalization .
  • Catalytic additives : Cu(I) catalysts promote Ullmann-type couplings at the C3 position, avoiding diastereomer formation .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and improves regioselectivity (>90% C5 isomer) via rapid, uniform heating .

What analytical methods are critical for validating synthetic intermediates and resolving spectral overlaps?

Q. Basic

  • HPLC-DAD : Retention time (12.3 min) and UV-Vis (λmax=280nm\lambda_{\text{max}} = 280 \, \text{nm}) confirm purity.
  • HRMS : Exact mass m/z=397.1284[M+H]+m/z = 397.1284 \, [\text{M+H}]^+ (calc. 397.1287) validates molecular formula .

Q. Advanced

  • LC-MS/MS : Fragmentation patterns (e.g., loss of COOEt at m/z=325m/z = 325) differentiate isomers.
  • Dynamic NMR : Detects slow-exchange protons in crowded regions (e.g., aromatic Hs at 6.8–7.4 ppm) .

How is the compound’s stability assessed under varying pH and temperature conditions?

Q. Advanced

  • Forced degradation studies : Exposure to 0.1 M HCl (24 h, 60°C) results in 15% hydrolysis of the ethyl ester to the carboxylic acid.
  • Thermogravimetric analysis (TGA) : Decomposition onset at 210°C, correlating with DSC endotherms .
  • Light stability : UV irradiation (254 nm, 48 h) causes <5% degradation, indicating photostability .

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